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Compound of Interest

Compound Name: 2H-Pyran-2-one

Cat. No.: B1207430

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of functionalized 2-pyrones, a class of heterocyclic compounds of significant interest in
medicinal chemistry and drug discovery. The 2-pyrone scaffold is a common motif in numerous
natural products exhibiting a wide range of biological activities, including anticancer, anti-
inflammatory, and antimicrobial properties. Palladium catalysis offers a versatile and efficient
approach to constructing and functionalizing this important heterocyclic core.

Application Notes

Functionalized 2-pyrones have emerged as promising scaffolds in drug development,
particularly in oncology. Their mechanism of action often involves the inhibition of key signaling
pathways that are frequently dysregulated in cancer cells.

Targeting the PI3K/Akt/mTOR and MAPK Signaling Pathways:

A significant body of research has demonstrated that certain 2-pyrone derivatives can
effectively inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the mitogen-activated
protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial for regulating cell
proliferation, survival, and apoptosis. Their aberrant activation is a hallmark of many cancers.

The substitution pattern on the 2-pyrone ring plays a critical role in determining the potency and
selectivity of these compounds as kinase inhibitors. For instance, studies have shown that
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specific substitutions at the C3, C4, C5, and C6 positions can significantly influence the
inhibitory activity against PI3K and MAPK pathway components. While detailed structure-
activity relationship (SAR) studies are ongoing, the presence of aryl and alkynyl groups, as well
as halogen atoms, has been shown to be important for activity. For example, a 5-bromo-3-(3-
hydroxyprop-1-ynyl)-2H-pyran-2-one derivative has demonstrated potent antileukemic activity
by modulating both the MAPK and PI3K pathways.[1]

The development of 2-pyrone-based inhibitors offers a promising avenue for the discovery of
novel anticancer agents with targeted mechanisms of action. The synthetic methods described
herein provide a robust platform for generating diverse libraries of functionalized 2-pyrones for
further biological evaluation and SAR studies.

Below is a diagram illustrating the central role of the PISK/Akt/mTOR and MAPK pathways in
cell regulation and how 2-pyrone inhibitors can intervene.
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Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by 2-pyrone derivatives.

Data Presentation

The following tables summarize the scope of various palladium-catalyzed methods for the
synthesis of functionalized 2-pyrones, providing examples of substrates and their
corresponding product yields.

Table 1. Synthesis of 6-Substituted 2-Pyrones via Sonogashira Coupling and Cyclization

Halo-acrylic .
Entry . Alkyne Product Yield (%)
Acid
(2)-3-iodoacrylic 6-Phenyl-2H-
1 i Phenylacetylene 85
acid pyran-2-one
Z)-3-iodoacrylic 6-Butyl-2H-
2 ( ) Y 1-Hexyne Y 78
acid pyran-2-one
(2)-3- : . 6-
) Trimethylsilylacet ) )
3 bromoacrylic (Trimethylsilyl)-2 72
) ylene
acid H-pyran-2-one

) 3,4-Difluoro-6-
(E)-2,3-difluoro- Cyclohexylacetyl
4 ) ] ] cyclohexyl-2H- 81
3-iodoacrylic acid  ene
pyran-2-one

Table 2: Synthesis of 3,4-Disubstituted 2-Pyrones via Annulation of a,3-Unsaturated Esters and
Alkynes
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o,B-
Entry Unsaturated Alkyne Product Yield (%)
Ester
Methyl (E)-3- _ _
] Diphenylacetylen  3,4-Diphenyl-2H-
1 iodoprop-2- 75
e pyran-2-one
enoate
Ethyl (E)-3- 3-Methyl-4-
YIE) 1-Phenyl-1- y
2 bromobut-2- phenyl-6-methyl- 68
propyne
enoate 2H-pyran-2-one
Methyl (2)-3- , _
] Di-p- 3,4-Di-p-tolyl-2H-
3 iodoprop-2- 72
tolylacetylene pyran-2-one
enoate
3-Phenyl-4,5-
Ethyl (E)-3- _
4 ] ) 4-Octyne dipropyl-2H- 65
iodocinnamate
pyran-2-one

Table 3: Synthesis of 2,3,6-Trisubstituted 2-Pyrones via Carbonylative Cross-Coupling
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BENCHE

4-
Organostanna .
Entry Halocyclobute Product Yield (%)
ne
none
4-Chloro-2,3- (E)-Tributyl(2- 2,3-Diphenyl-6-
1 diphenyl-2- phenylethenyl)st styryl-2H-pyran- 78
cyclobuten-1-one  annane 2-one
4-Chloro-2,3- ] 2,3-Dimethyl-6-
) Tributyl(phenyl)st
2 dimethyl-2- phenyl-2H-pyran- 82
annane
cyclobuten-1-one 2-one
4-Bromo-2- 2-Phenyl-3-
3 phenyl-3-propyl- Tributyl(thien-2- propyl-6-(thien-2- 7
2-cyclobuten-1- yl)stannane yl)-2H-pyran-2-
one one
4-Chloro-2,3- ) 6-Ethynyl-2,3-
. Tributyl(ethynyl)s ]
4 diethyl-2- diethyl-2H-pyran- 65
tannane

cyclobuten-1-one

2-one

Experimental Protocols

The following are representative, detailed experimental protocols for the palladium-catalyzed

synthesis of functionalized 2-pyrones.

Protocol 1: Synthesis of 6-Phenyl-2H-pyran-2-one via Sonogashira Coupling and Cyclization

This protocol describes a two-step, one-pot procedure involving a Sonogashira cross-coupling

reaction followed by an acid-catalyzed cyclization.

Start
(2)-3-iodoacrylic acid,
Phenylacetylene

Product:
6-Phenyl-2H-pyran-2-one

Workup & Purification
Extraction, Column Chromatography

Sonogashira Coupling i Intermediate: | Cyclization
> pa(PPh3)2CI2, Cul, EBN, THF, 1t ! (2)-5-phenylpent-2-en-d-ynoic acid | p-TSOH, Toluene, 110 °C
j i
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Caption: Experimental workflow for Sonogashira coupling and cyclization.

Materials:

e (2)-3-lodoacrylic acid (1.0 mmol, 199.9 mg)

e Phenylacetylene (1.2 mmol, 122.6 mg, 132 L)

e Pd(PPhs)2Clz (0.02 mmol, 14.0 mg)

o Copper(l) iodide (Cul) (0.04 mmol, 7.6 mg)

o Triethylamine (EtsN) (3.0 mmol, 303.6 mg, 416 L)

e Anhydrous Tetrahydrofuran (THF) (10 mL)

e p-Toluenesulfonic acid monohydrate (p-TsOH-H20) (0.1 mmol, 19.0 mg)

e Toluene (10 mL)

e Saturated aqueous ammonium chloride (NH4Cl)

e Brine

e Anhydrous sodium sulfate (Na2S0Oa4)

« Silica gel for column chromatography

o Ethyl acetate and hexanes for chromatography

Procedure:

» To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (Z)-3-iodoacrylic
acid (199.9 mg, 1.0 mmol), Pd(PPhs)2Cl2 (14.0 mg, 0.02 mmol), and Cul (7.6 mg, 0.04
mmol).

e Add anhydrous THF (10 mL) and triethylamine (416 uL, 3.0 mmol).
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e Add phenylacetylene (132 pL, 1.2 mmol) dropwise to the stirred solution at room
temperature.

« Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress
by TLC.

e Upon completion of the Sonogashira coupling, remove the THF in vacuo.

e To the residue, add toluene (10 mL) and p-TsOH-H20 (19.0 mg, 0.1 mmol).

« Fit the flask with a reflux condenser and heat the mixture to 110 °C for 6 hours.

o Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

» Wash the organic layer sequentially with saturated aqueous NH4ClI (2 x 15 mL) and brine (15
mL).

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford 6-phenyl-2H-pyran-2-one as a white solid.

Protocol 2: Synthesis of 3,4-Diphenyl-2H-pyran-2-one via Palladium-Catalyzed Annulation

This protocol describes the direct annulation of an a,3-unsaturated ester with an internal
alkyne.

Materials:

Methyl (E)-3-iodoprop-2-enoate (1.0 mmol, 226.0 mg)

Diphenylacetylene (1.2 mmol, 213.9 mg)

Palladium(ll) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)

Triphenylphosphine (PPhs) (0.1 mmol, 26.2 mg)
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Sodium carbonate (Na2COs) (2.0 mmol, 212.0 mg)

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSOQOa)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

In a sealed tube, combine methyl (E)-3-iodoprop-2-enoate (226.0 mg, 1.0 mmol),
diphenylacetylene (213.9 mg, 1.2 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), PPhs (26.2 mg,
0.1 mmol), and Na2COs (212.0 mg, 2.0 mmaol).

Evacuate and backfill the tube with argon three times.

Add anhydrous DMF (10 mL) via syringe.

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

Cool the reaction to room temperature and pour it into water (50 mL).

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

Combine the organic extracts and wash with brine (2 x 20 mL).

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to yield 3,4-diphenyl-2H-pyran-2-one as a pale yellow solid.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1207430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Protocol 3: Synthesis of 2,3-Dimethyl-6-phenyl-2H-pyran-2-one via Carbonylative Stille
Coupling

This protocol details a carbonylative cross-coupling reaction followed by thermal

rearrangement.
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Caption: Mechanism of Carbonylative Stille Coupling for 2-Pyrone Synthesis.
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Materials:

e 4-Chloro-2,3-dimethyl-2-cyclobuten-1-one (1.0 mmol, 130.6 mg)
o Tributyl(phenyl)stannane (1.1 mmol, 403.8 mg, 364 uL)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.025 mmol, 22.9 mg)
e Tri(2-furyl)phosphine (TFP) (0.1 mmol, 23.2 mg)

¢ Anhydrous Toluene (10 mL)

o Carbon Monoxide (CO) gas (balloon pressure)

o Potassium fluoride (KF)

e Dichloromethane (DCM)

« Silica gel for column chromatography

o Ethyl acetate and hexanes for chromatography

Procedure:

e To a Schlenk flask, add 4-chloro-2,3-dimethyl-2-cyclobuten-1-one (130.6 mg, 1.0 mmol),
Pdz(dba)s (22.9 mg, 0.025 mmol), and TFP (23.2 mg, 0.1 mmol).

o Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.

e Add anhydrous toluene (10 mL) and tributyl(phenyl)stannane (364 pL, 1.1 mmol) via syringe.
« Stir the reaction mixture under a CO atmosphere (balloon) at 50 °C for 12 hours.

 After cooling to room temperature, concentrate the reaction mixture in vacuo.

» Dissolve the residue in toluene (10 mL) and heat at 110 °C for 4 hours to induce thermal
rearrangement.
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e Cool the mixture, dilute with DCM (20 mL), and treat with an aqueous solution of KF to
remove tin byproducts. Stir vigorously for 1 hour.

o Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
o Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate.

 Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to obtain 2,3-dimethyl-6-phenyl-2H-pyran-2-one as a solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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